molecular formula C9H13N3O B13900568 5-Amino-n-ethyl-3-methyl-2-pyridinecarboxamide

5-Amino-n-ethyl-3-methyl-2-pyridinecarboxamide

Cat. No.: B13900568
M. Wt: 179.22 g/mol
InChI Key: RSFCZEQNIVMZBU-UHFFFAOYSA-N
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Description

5-amino-N-ethyl-3-methylpicolinamide is a chemical compound that belongs to the class of picolinamides Picolinamides are derivatives of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of an amino group at the 5-position, an ethyl group at the N-position, and a methyl group at the 3-position of the picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-ethyl-3-methylpicolinamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is usually 3-methylpicolinic acid.

    Amidation Reaction: The 3-methylpicolinic acid is then subjected to an amidation reaction with ethylamine to form N-ethyl-3-methylpicolinamide.

    Amination Reaction: The final step involves the introduction of the amino group at the 5-position. This can be achieved through a nitration reaction followed by reduction to convert the nitro group to an amino group.

Industrial Production Methods

In an industrial setting, the production of 5-amino-N-ethyl-3-methylpicolinamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include ethylamine, nitrating agents, and reducing agents such as iron or hydrazine hydrate.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-ethyl-3-methylpicolinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron, hydrazine hydrate, and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-amino-N-ethyl-3-methylpicolinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-ethyl-3-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-methylpicolinamide: Similar structure but lacks the amino and ethyl groups.

    3-methylpicolinamide: Similar structure but lacks the amino and ethyl groups.

    5-amino-3-methylpicolinamide: Similar structure but lacks the ethyl group.

Uniqueness

5-amino-N-ethyl-3-methylpicolinamide is unique due to the presence of both the amino group at the 5-position and the ethyl group at the N-position. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-amino-N-ethyl-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C9H13N3O/c1-3-11-9(13)8-6(2)4-7(10)5-12-8/h4-5H,3,10H2,1-2H3,(H,11,13)

InChI Key

RSFCZEQNIVMZBU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC=C(C=C1C)N

Origin of Product

United States

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